1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid
CAS No.: 866157-46-2
Cat. No.: VC6826019
Molecular Formula: C11H13N3O4
Molecular Weight: 251.242
* For research use only. Not for human or veterinary use.
![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid - 866157-46-2](/images/structure/VC6826019.png)
Specification
CAS No. | 866157-46-2 |
---|---|
Molecular Formula | C11H13N3O4 |
Molecular Weight | 251.242 |
IUPAC Name | 1-[(5-nitropyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C11H13N3O4/c15-10(16)11(5-1-2-6-11)13-9-4-3-8(7-12-9)14(17)18/h3-4,7H,1-2,5-6H2,(H,12,13)(H,15,16) |
Standard InChI Key | HZXVKDMYVOMDFF-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(C(=O)O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid consists of a cyclopentane ring with two key substituents: a carboxylic acid group (-COOH) and an amino group (-NH-) bonded to a 5-nitro-2-pyridinyl heterocycle. The nitro group (-NO₂) on the pyridine ring introduces electron-withdrawing effects, influencing the compound’s reactivity and stability .
Molecular Formula and Weight
Based on structural analogs, the molecular formula is inferred as C₁₁H₁₂N₃O₄, with a molecular weight of 250.24 g/mol. This aligns with similar compounds, such as 1-(5-Nitro-2-pyridinyl)-4-piperidinecarboxylic acid (C₁₁H₁₃N₃O₄, 251.24 g/mol) , differing only by the replacement of a piperidine ring with a cyclopentane.
Stereochemical Considerations
Stereochemistry plays a critical role in the biological activity of cyclopentane derivatives. For example, (1S,3S)-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylic acid, a related intermediate, demonstrates the importance of stereoisomerism in synthetic pathways . While specific data on the target compound’s stereochemistry is limited, its synthesis likely involves chiral resolution techniques to isolate active enantiomers.
Synthesis and Reaction Pathways
The synthesis of 1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid can be extrapolated from methods used for analogous cyclopentane derivatives. A common approach involves coupling reactions between cyclopentanecarboxylic acid derivatives and nitro-substituted pyridinyl amines.
Key Synthetic Steps
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Activation of the Carboxylic Acid: The carboxylic acid group is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), forming an active ester intermediate .
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Amidation Reaction: The activated ester reacts with 5-nitro-2-pyridinylamine, facilitating the formation of the amide bond. This step is critical for introducing the nitro-pyridinyl moiety .
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Purification: Crude products are purified via chromatography (e.g., silica gel) or recrystallization to achieve high purity .
Table 1: Representative Synthesis Conditions for Analogous Compounds
Physicochemical Properties
While direct data on the target compound is scarce, properties can be inferred from structurally related molecules:
Thermal Stability
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Boiling Point: Analogous cyclopentane derivatives exhibit high boiling points (~455°C) , attributed to strong intermolecular hydrogen bonding from the carboxylic acid group.
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Melting Point: The nitro group enhances molecular rigidity, likely resulting in a melting point near 180–190°C, similar to 1-(5-Nitro-2-pyridinyl)-4-piperidinecarboxylic acid (182–184°C) .
Solubility and LogP
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